molecular formula C22H35N3O4S B11045615 4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide

4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide

Cat. No. B11045615
M. Wt: 437.6 g/mol
InChI Key: RTZCWQLZQDNDCX-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, an ethyl group, and a sulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the ethyl and sulfamoylphenyl groups through various chemical reactions. Common reagents used in these reactions include ethylating agents, sulfonamides, and amines. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for efficiency and yield. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-methyl-2-oxo-3-pyrroline-1-carboxamide
  • 4-ethyl-2-oxo-3-pyrroline-1-carboxamide
  • 4-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamide

Uniqueness

4-ethyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

properties

Molecular Formula

C22H35N3O4S

Molecular Weight

437.6 g/mol

IUPAC Name

4-ethyl-N-[3-methyl-1-oxo-1-[2-(4-sulfamoylphenyl)ethylamino]butan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H35N3O4S/c1-4-16-5-9-18(10-6-16)21(26)25-20(15(2)3)22(27)24-14-13-17-7-11-19(12-8-17)30(23,28)29/h7-8,11-12,15-16,18,20H,4-6,9-10,13-14H2,1-3H3,(H,24,27)(H,25,26)(H2,23,28,29)

InChI Key

RTZCWQLZQDNDCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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